molecular formula C18H27FN4O7S B1667639 (E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 651055-26-4

(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B1667639
CAS No.: 651055-26-4
M. Wt: 462.5 g/mol
InChI Key: YZYBLEWOKAXTOL-QPPPMHOJSA-N
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Description

ASP-8497 is a potent, long-acting inhibitor of dipeptidyl peptidase-IV (DPP-IV). This compound is known for its ability to improve glucose tolerance by elevating levels of glucagon-like peptide-1 (GLP-1) in a glucose-dependent insulin-stimulating manner. It is primarily used as a therapeutic agent for impaired glucose tolerance and type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-8497 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving pyrrolidinecarbonitrile and other reagents .

Industrial Production Methods

Industrial production of ASP-8497 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

ASP-8497 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

ASP-8497 has several scientific research applications, including:

Mechanism of Action

ASP-8497 exerts its effects by inhibiting the activity of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, ASP-8497 increases the levels of GLP-1, which in turn enhances insulin secretion in a glucose-dependent manner. This mechanism helps improve glucose tolerance and control blood sugar levels in individuals with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Comparison

ASP-8497 is unique in its long-acting nature and potent inhibition of DPP-IV compared to other similar compounds. While vildagliptin, sitagliptin, and saxagliptin are also DPP-IV inhibitors, ASP-8497 has shown a longer duration of action and higher potency in preclinical studies .

Properties

CAS No.

651055-26-4

Molecular Formula

C18H27FN4O7S

Molecular Weight

462.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C14H23FN4O3S.C4H4O4/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16;5-3(6)1-2-4(7)8/h11-12,17H,3-7,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m0./s1

InChI Key

YZYBLEWOKAXTOL-QPPPMHOJSA-N

SMILES

CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-fluoro-1-(((4-methyl-1-(methylsulfonyl)piperidin-4-yl)amino)acetyl)pyrrolidine-2-carbonitrile
ASP 8497
ASP-8497
ASP8497

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 2
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 3
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 4
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 5
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile

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